molecular formula C27H28N6O2 B4275385 N-[3-(CYCLOPENTYLCARBAMOYL)-1-ETHYLPYRAZOL-4-YL]-8-METHYL-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE

N-[3-(CYCLOPENTYLCARBAMOYL)-1-ETHYLPYRAZOL-4-YL]-8-METHYL-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE

Cat. No.: B4275385
M. Wt: 468.5 g/mol
InChI Key: LQAUOUJLRODSIJ-UHFFFAOYSA-N
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Description

N-[3-(CYCLOPENTYLCARBAMOYL)-1-ETHYLPYRAZOL-4-YL]-8-METHYL-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE is a complex organic compound that features a quinoline core structure with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(CYCLOPENTYLCARBAMOYL)-1-ETHYLPYRAZOL-4-YL]-8-METHYL-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the quinoline core, the introduction of the pyrazole ring, and the attachment of the cyclopentylamino group. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Pyrazole Ring: The pyrazole ring can be synthesized via a [3+2] cycloaddition reaction between an alkyne and a hydrazine derivative.

    Attachment of the Cyclopentylamino Group: This step involves the reaction of the pyrazole derivative with cyclopentyl isocyanate to form the desired urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[3-(CYCLOPENTYLCARBAMOYL)-1-ETHYLPYRAZOL-4-YL]-8-METHYL-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and quinoline rings, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions involving quinoline and pyrazole derivatives.

    Industrial Applications: The compound may find use in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of N-[3-(CYCLOPENTYLCARBAMOYL)-1-ETHYLPYRAZOL-4-YL]-8-METHYL-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, thereby modulating the activity of the target protein. This can lead to inhibition or activation of biological pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • **N-[3-(CYCLOPENTYLCARBAMOYL)-1-ETHYLPYRAZOL-4-YL]-8-METHYL-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with a wide range of biological targets. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[3-(cyclopentylcarbamoyl)-1-ethylpyrazol-4-yl]-8-methyl-2-pyridin-3-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N6O2/c1-3-33-16-23(25(32-33)27(35)29-19-10-4-5-11-19)31-26(34)21-14-22(18-9-7-13-28-15-18)30-24-17(2)8-6-12-20(21)24/h6-9,12-16,19H,3-5,10-11H2,1-2H3,(H,29,35)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAUOUJLRODSIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC2CCCC2)NC(=O)C3=CC(=NC4=C(C=CC=C34)C)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(CYCLOPENTYLCARBAMOYL)-1-ETHYLPYRAZOL-4-YL]-8-METHYL-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-[3-(CYCLOPENTYLCARBAMOYL)-1-ETHYLPYRAZOL-4-YL]-8-METHYL-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-[3-(CYCLOPENTYLCARBAMOYL)-1-ETHYLPYRAZOL-4-YL]-8-METHYL-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-[3-(CYCLOPENTYLCARBAMOYL)-1-ETHYLPYRAZOL-4-YL]-8-METHYL-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-[3-(CYCLOPENTYLCARBAMOYL)-1-ETHYLPYRAZOL-4-YL]-8-METHYL-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-[3-(CYCLOPENTYLCARBAMOYL)-1-ETHYLPYRAZOL-4-YL]-8-METHYL-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE

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